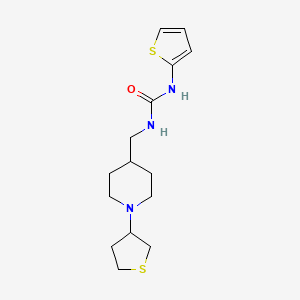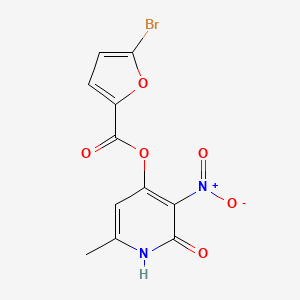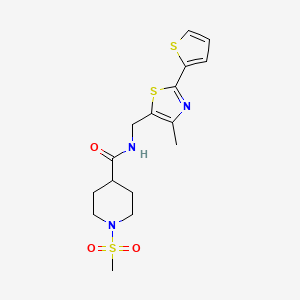
1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has attracted significant attention from the scientific community due to its potential medical applications. This compound has been studied for its ability to modulate certain biological pathways, which makes it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Acetylcholinesterase Inhibition : A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed for antiacetylcholinesterase activity indicates the potential of structurally related compounds in optimizing interactions with enzyme hydrophobic binding sites, which can be crucial for designing inhibitors for conditions such as Alzheimer's disease (Vidaluc et al., 1995).
Materials Science Applications
- Conductive Polymers : Research on the synthesis of conjugated polythiophenes demonstrates the significance of structural modifications in altering the photophysical properties of materials for electronic and photonic applications. Such studies are essential for developing advanced materials for optoelectronic devices (Wang et al., 2013).
Chemistry of Heterocyclic Compounds
- Synthetic Methodologies : Investigations into the synthesis of urea and thiourea-based assemblies highlight the versatility of these functional groups in forming heterocyclic compounds with potential applications ranging from pharmaceuticals to materials science. For example, the study on conformational adjustments in thiourea and urea derivatives showcases the importance of structural factors in determining the properties of the synthesized compounds (Phukan & Baruah, 2016).
Biological Activity
- Corrosion Inhibition : Urea-derived Mannich bases have been investigated for their efficiency as corrosion inhibitors, highlighting the utility of urea and thiourea derivatives in industrial applications beyond their biological relevance. These studies provide insights into the relationship between molecular structure and inhibition efficiency, useful for designing better corrosion inhibitors (Jeeva et al., 2015).
Anion Receptors
- The study of non-racemic atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives illustrates the potential of urea and thiourea derivatives in supramolecular chemistry, particularly in enantioselective recognition and sensing applications (Roussel et al., 2006).
Propiedades
IUPAC Name |
1-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS2/c19-15(17-14-2-1-8-21-14)16-10-12-3-6-18(7-4-12)13-5-9-20-11-13/h1-2,8,12-13H,3-7,9-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUGEUGPJHFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2958660.png)


![4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2958663.png)
![2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid](/img/structure/B2958664.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2958667.png)
![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid](/img/structure/B2958670.png)

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)
